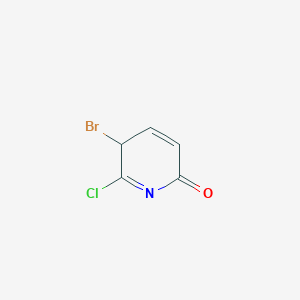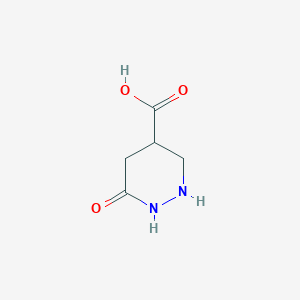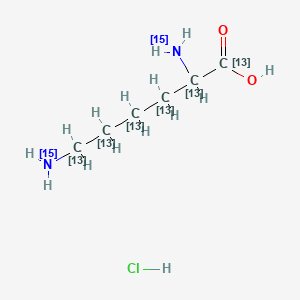
DL-Lysine-13C6,15N2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Lysine-13C6,15N2 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and nitrogen-15. It is a racemic mixture of D-Lysine and L-Lysine, which are forms of the essential amino acid lysine. Lysine is an α-amino acid that plays a crucial role in the biosynthesis of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Lysine-13C6,15N2 (hydrochloride) involves the incorporation of stable isotopes of carbon and nitrogen into the lysine molecule. This process typically requires the use of isotopically labeled precursors and specialized reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of DL-Lysine-13C6,15N2 (hydrochloride) involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, and it often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Lysine-13C6,15N2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of DL-Lysine-13C6,15N2 (hydrochloride) can lead to the formation of keto acids, while reduction can yield amino alcohols .
Wissenschaftliche Forschungsanwendungen
DL-Lysine-13C6,15N2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and metabolism of lysine in various biochemical pathways.
Biology: It is used in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics to study protein expression and turnover.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: It is used in the production of isotopically labeled proteins for structural and functional studies
Wirkmechanismus
The mechanism of action of DL-Lysine-13C6,15N2 (hydrochloride) involves its incorporation into proteins during biosynthesis. The labeled lysine residues can be tracked using mass spectrometry, allowing researchers to study protein dynamics and interactions. The acetylation and deacetylation of lysine residues in histones also play a role in regulating chromatin organization and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysine-13C6,15N2 (hydrochloride): This compound is similar but contains only the L-isomer of lysine.
L-Lysine-2HCl, 13C6, 15N2: This compound is also isotopically labeled but includes two hydrochloride groups.
Uniqueness
DL-Lysine-13C6,15N2 (hydrochloride) is unique due to its racemic mixture of D-Lysine and L-Lysine, which allows for broader applications in research compared to compounds containing only one isomer. Its isotopic labeling with carbon-13 and nitrogen-15 makes it particularly valuable for tracing metabolic pathways and studying protein dynamics .
Eigenschaften
Molekularformel |
C6H15ClN2O2 |
|---|---|
Molekulargewicht |
190.59 g/mol |
IUPAC-Name |
2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1; |
InChI-Schlüssel |
BVHLGVCQOALMSV-MDGQVDTHSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13CH]([13C](=O)O)[15NH2].Cl |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)
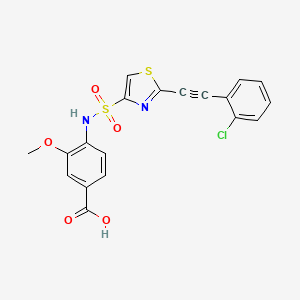
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)
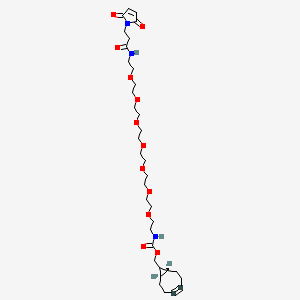
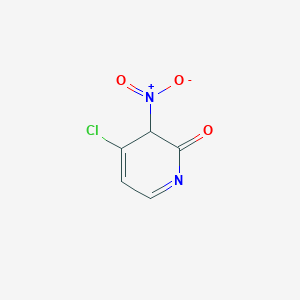
![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)

